
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is an organic compound with a unique structure that includes a pyrazolidine ring substituted with sulfanyl and dibenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate typically involves the reaction of pyrazolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolidine derivatives, and substituted benzyl or pyrazolidine compounds.
科学研究应用
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- Dibenzyl 4-hydroxypyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-aminopyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-methylpyrazolidine-1,2-dicarboxylate
Uniqueness
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
128225-53-6 |
|---|---|
分子式 |
C19H20N2O4S |
分子量 |
372.4 g/mol |
IUPAC 名称 |
dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4S/c22-18(24-13-15-7-3-1-4-8-15)20-11-17(26)12-21(20)19(23)25-14-16-9-5-2-6-10-16/h1-10,17,26H,11-14H2 |
InChI 键 |
XOVYEDFNLUNMAG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(N1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


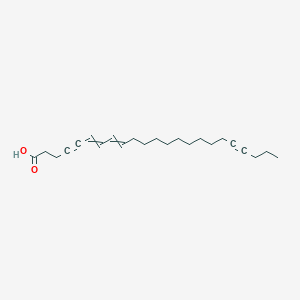
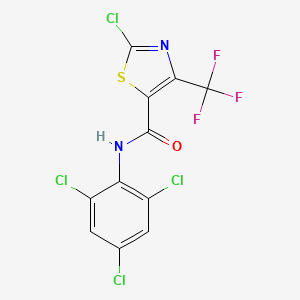

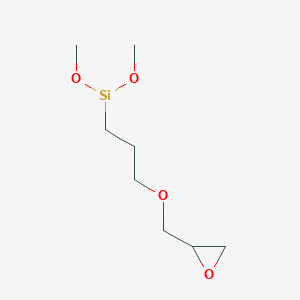
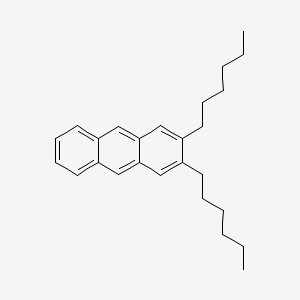


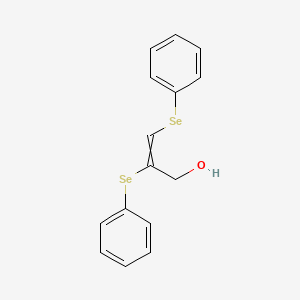
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
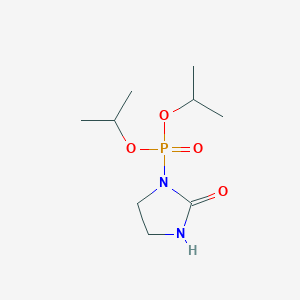

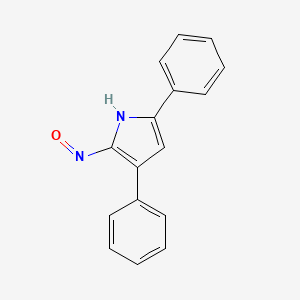

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
